

# PR-104 in Acute Lymphoblastic Leukemia: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **KSK-104**

Cat. No.: **B15567224**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acute Lymphoblastic Leukemia (ALL) is a malignancy of the lymphoid progenitor cells, with distinct subtypes such as T-cell ALL (T-ALL) and B-cell precursor ALL (BCP-ALL). While treatment outcomes have improved, relapsed and refractory ALL, particularly T-ALL, presents a significant clinical challenge, necessitating the development of novel therapeutic strategies.<sup>[1]</sup> PR-104 is a hypoxia-activated prodrug that has shown promise in preclinical and clinical studies for hematological malignancies.<sup>[2]</sup> This technical guide provides an in-depth overview of the research on PR-104 in the context of ALL, focusing on its mechanism of action, preclinical efficacy, and the methodologies used in its evaluation.

PR-104 is a phosphate ester pre-prodrug that is rapidly hydrolyzed in vivo to its active form, PR-104A.<sup>[3]</sup> PR-104A is a dinitrobenzamide mustard that undergoes bioreductive activation to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which are potent DNA cross-linking agents.<sup>[3][4]</sup> This activation occurs through two main pathways: a hypoxia-dependent pathway involving one-electron reductases, and a hypoxia-independent pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).<sup>[3]</sup> The hypoxic bone marrow microenvironment in leukemia and the differential expression of AKR1C3 in ALL subtypes are key factors influencing the therapeutic potential of PR-104.<sup>[3]</sup>

## Mechanism of Action

The cytotoxic effect of PR-104 is driven by its active metabolites, PR-104H and PR-104M, which induce DNA interstrand cross-links.<sup>[3]</sup> This leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.<sup>[1]</sup> The dual activation mechanism of PR-104A allows for targeting of leukemic cells in both hypoxic niches within the bone marrow and those with high expression of the AKR1C3 enzyme.

## Signaling Pathways

The DNA damage induced by PR-104's active metabolites triggers the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by key sensor kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).<sup>[5]</sup> Upon sensing DNA double-strand breaks and replication stress, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.<sup>[5][6]</sup> These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53.<sup>[6]</sup> Activated p53 plays a central role in determining the cell's fate by transcriptionally activating genes involved in cell cycle arrest (e.g., p21) to allow for DNA repair, or, if the damage is irreparable, initiating apoptosis through the expression of pro-apoptotic proteins like PUMA and NOXA.<sup>[7]</sup>



[Click to download full resolution via product page](#)

PR-104 activation and downstream DNA damage response pathway.

## Quantitative Data

### Preclinical In Vitro Cytotoxicity of PR-104A in ALL

| Cell Line Subtype | Median IC50 (μM)                        | Reference |
|-------------------|-----------------------------------------|-----------|
| T-ALL             | 3.82                                    | [8]       |
| B-ALL             | Not specified, but higher than<br>T-ALL | [8]       |

### Preclinical In Vivo Efficacy of PR-104 in ALL Patient-Derived Xenografts (PDX)

| ALL Subtype          | Dosing Regimen          | Outcome                                                                            | Reference |
|----------------------|-------------------------|------------------------------------------------------------------------------------|-----------|
| T-ALL (n=4)          | 200 mg/kg, twice weekly | Significant delay in disease progression (p=0.03 vs BCP-ALL), 2 complete responses |           |
| BCP-ALL (n=3)        | 200 mg/kg, twice weekly | 2 complete responses, 1 progressive disease                                        |           |
| MLL-rearranged B-ALL | Not specified           | Decreased leukemia burden, prolonged survival                                      |           |

### Clinical Trial Data: Phase I/II Study in Relapsed/Refractory ALL

| Patient Cohort               | Number of Patients | Dosing Regimen                           | Response Rate (CR/CRp/MLFS) | Reference |
|------------------------------|--------------------|------------------------------------------|-----------------------------|-----------|
| Acute Lymphoblastic Leukemia | 10                 | 3 g/m <sup>2</sup> or 4 g/m <sup>2</sup> | 20% (2 out of 10)           | [2][9]    |

CR: Complete Response, CRp: Complete Response with incomplete platelet recovery, MLFS: Morphologic Leukemia-Free State.

## Experimental Protocols

### In Vitro Cytotoxicity Assay

This protocol is synthesized from standard cytotoxicity assay procedures and details mentioned in relevant PR-104 research.

- **Cell Culture:** ALL cell lines (e.g., T-ALL and B-ALL subtypes) are cultured in appropriate media (e.g., QBSF-60 medium supplemented with Flt-3 ligand) and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Seeding:** Cells are seeded into 96-well microplates at a density of approximately 3 x 10<sup>4</sup> cells per well and allowed to equilibrate overnight.
- **Drug Treatment:** Stock solutions of PR-104A are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve final concentrations typically ranging up to 100 μM. Cells are treated with the various concentrations of PR-104A or vehicle control.
- **Incubation:** The treated plates are incubated for a specified duration, often 48 hours, under either normoxic (standard incubator conditions) or hypoxic conditions (e.g., in a hypoxic chamber with an atmosphere of <1% O<sub>2</sub>).
- **Viability Assessment:** Cell viability is assessed using a colorimetric or fluorometric assay, such as the alamarBlue assay or MTT assay. The absorbance or fluorescence is measured using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the solvent-treated control cells. IC<sub>50</sub> values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.



[Click to download full resolution via product page](#)

Workflow for in vitro cytotoxicity assessment of PR-104A.

## Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol is a synthesized representation of methods described for establishing and utilizing ALL PDX models.

- **Xenograft Establishment:** Primary T-ALL or BCP-ALL cells from patients are obtained from bone marrow aspirates. Approximately  $5-10 \times 10^6$  viable leukemia cells are injected intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).
- **Leukemia Engraftment Monitoring:** The engraftment and progression of leukemia are monitored by weekly analysis of peripheral blood for the presence of human CD45+ cells using flow cytometry.
- **Drug Treatment:** Once the leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups. PR-104 is administered, typically via intraperitoneal injection, at specified doses (e.g., 50-200 mg/kg) and schedules (e.g., twice weekly).
- **Efficacy Assessment:** The anti-leukemic efficacy of PR-104 is assessed by monitoring the percentage of circulating human CD45+ cells and overall survival of the mice. A complete response may be defined as the absence of detectable human CD45+ cells.
- **Ethical Considerations:** All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

## AKR1C3 Expression Analysis by Immunohistochemistry (IHC)

This protocol is based on standard IHC procedures and specific reagents mentioned in the literature for AKR1C3 detection.

- **Sample Preparation:** Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy specimens from ALL patients are sectioned at 4-5  $\mu\text{m}$  thickness and mounted on charged glass slides.

- **Deparaffinization and Rehydration:** Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
- **Antigen Retrieval:** Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., 10 mM citrate buffer, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
- **Blocking:** Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the slides with a protein block solution (e.g., 10% normal goat serum).
- **Primary Antibody Incubation:** Slides are incubated with a primary antibody specific for AKR1C3 (e.g., a mouse monoclonal antibody) at an optimized dilution overnight at 4°C.
- **Secondary Antibody and Detection:** After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
- **Counterstaining and Mounting:** Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and coverslipped.
- **Analysis:** The expression of AKR1C3 is evaluated by a pathologist, often using a scoring system (e.g., H-score) that considers both the intensity and the percentage of positive-staining leukemic cells. T-ALL samples typically show a higher H-score (e.g., 172-190) compared to B-ALL cases (e.g., 30-160).[\[10\]](#)

## Conclusion

PR-104 demonstrates significant preclinical activity against acute lymphoblastic leukemia, with a particularly promising efficacy profile in T-ALL. This enhanced sensitivity is strongly correlated with higher expression of the activating enzyme AKR1C3 in T-ALL cells compared to BCP-ALL. The dual mechanism of action, targeting both hypoxic niches and AKR1C3-expressing cells, provides a strong rationale for its further investigation in this disease. The clinical data, although limited for the ALL cohort, indicates that PR-104 can induce responses in heavily pre-treated patients. The experimental protocols and methodologies outlined in this guide provide a framework for the continued preclinical and clinical evaluation of PR-104 and similar hypoxia-

activated prodrugs in the treatment of acute lymphoblastic leukemia. Future research should focus on refining patient selection strategies based on AKR1C3 expression and the bone marrow hypoxic status to maximize the therapeutic benefit of this targeted approach.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Adenine-containing DNA-DNA cross-links of antitumor nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR and Chk1 Suppress a Caspase-3-Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AKR1C3 expression in T acute lymphoblastic leukemia/lymphoma for clinical use as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PR-104 in Acute Lymphoblastic Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15567224#pr-104-research-in-acute-lymphoblastic-leukemia>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)